molecular formula C16H29FN2Sn B2578153 2-Fluoro-3-(tributylstannyl)pyrazine CAS No. 604785-91-3

2-Fluoro-3-(tributylstannyl)pyrazine

Cat. No. B2578153
CAS RN: 604785-91-3
M. Wt: 387.13
InChI Key: CPMUYXLMGZRVEH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(tributylstannyl)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that contains a fluorine atom and a tributylstannyl group.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 2-Fluoro-3-(tributylstannyl)pyrazine plays a crucial role in synthesizing new pyrazine derivatives and pyridazine derivatives. It has been utilized in a one-pot synthesis of quinuclidinylfluoropyrazine, which demonstrates its versatility in creating various chemical structures (Plé, Turck, Heynderickx, & Quéguiner, 1998).

Antiviral Applications

  • A study highlights the use of a pyrazine derivative, T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), in treating lethal West Nile virus infections in rodents. This underscores the potential of pyrazine derivatives, including 2-Fluoro-3-(tributylstannyl)pyrazine, in antiviral therapies (Morrey et al., 2008).

Energetic Material Development

  • 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a compound related to 2-Fluoro-3-(tributylstannyl)pyrazine, has been synthesized for use as a high-performance melt-cast energetic material. Its properties, such as high crystal density and thermal stability, make it a candidate for explosive and propellant applications (Ma et al., 2017).

Fluorescence Studies and Material Science

  • The unusual CO2 adsorption behavior of a fluoro-functionalized MOF (Metal-Organic Framework) with pyrazine and SiF(6)(2-) moieties was studied, indicating the potential of fluorinated pyrazines in material science applications (Kanoo et al., 2012).

Medicinal Chemistry

  • Fluorinated pyrazoles with additional functional groups, like 3-amino-4-fluoropyrazoles, have been developed as building blocks in medicinal chemistry, demonstrating the role of fluorinated pyrazines in drug development (Surmont et al., 2011).

Antimicrobial Research

  • Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown potential as antibacterial agents against human pathogens resistant to several antibiotics, revealing another important application area of pyrazine derivatives (Roymahapatra et al., 2012).

properties

IUPAC Name

tributyl-(3-fluoropyrazin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMUYXLMGZRVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29FN2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(tributylstannyl)pyrazine

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M in hexane, 0.920 mL, 10.99 mmol) was added to 2,2,6,6-tetramethylpiperidine (2.024 mL, 11.99 mmol) in THF (50 mL) at −50° C. Following the addition, the mixture was stirred at 0° C. for 20 min and then cooled down to −100° C. 2-Fluoropyrazine (980 mg, 9.99 mmol) in THF (5 mL) was then added dropwisely. After 5 min, tributyltin chloride (3.25 mL, 11.99 mmol) in THF (5 mL) was added dropwisely and stirring was continued for 1 h. The reaction was quenched with a solution of 35% aqueous HCl, ethanol, THF (1:4:5) and allowed to warm to 20° C. The reaction mixture was diluted with sat. aqueous NaHCO3 (30 mL) and extracted with EtOAc (2×50 mL). The organic extract was washed with saturated aqueous NaCl (30 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as orange oil. The crude material was adsorbed onto a plug of silica gel and purified by chromatography through a silica gel column eluting with 50% CH2Cl2/hexanes to give 2-fluoro-3-(tributylstannyl)pyrazine (2980 mg, 7.70 mmol, 77% yield) as colorless oil. 1H NMR (300 MHz, CDCl3) δ 8.63 (s, 1H); 8.02 (s, 1H); 1.46-1.68 (m, 6H); 1.12-1.42 (m, 12H); 0.88 (t, J=7.23 Hz, 9H).
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
2.024 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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